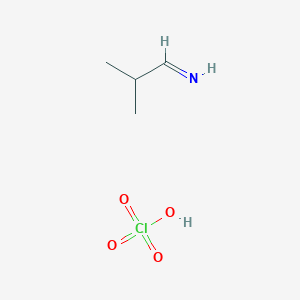
2-Methylpropan-1-imine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropan-1-imine;perchloric acid is a compound that combines an imine group with perchloric acid Imine compounds are characterized by the presence of a carbon-nitrogen double bond (C=N), while perchloric acid is a strong acid known for its oxidizing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-1-imine typically involves the reaction of 2-methylpropanal with ammonia or a primary amine under acidic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine is formed through a condensation reaction where water is eliminated .
For the perchloric acid component, it is often prepared by reacting sodium perchlorate with a strong acid like hydrochloric acid. The resulting perchloric acid is then combined with the imine to form the final compound .
Industrial Production Methods
Industrial production of 2-Methylpropan-1-imine;perchloric acid would likely involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropan-1-imine;perchloric acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form nitriles or other oxidized nitrogen compounds.
Reduction: The imine can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products
Oxidation: Nitriles or other oxidized nitrogen compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
2-Methylpropan-1-imine;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropan-1-imine;perchloric acid involves the reactivity of the imine group and the strong acidic nature of perchloric acid. The imine group can act as a nucleophile or electrophile in various reactions, while perchloric acid can facilitate protonation and oxidation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-amine: A primary amine with similar structural features but lacks the imine group.
2-Methylpropan-2-ol: An alcohol with a similar carbon backbone but different functional groups.
2-Chloro-2-methylpropane: A halogenated compound with similar carbon structure but different reactivity
Uniqueness
2-Methylpropan-1-imine;perchloric acid is unique due to the combination of the reactive imine group and the strong oxidizing properties of perchloric acid. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Properties
CAS No. |
61355-21-3 |
|---|---|
Molecular Formula |
C4H10ClNO4 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-methylpropan-1-imine;perchloric acid |
InChI |
InChI=1S/C4H9N.ClHO4/c1-4(2)3-5;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5) |
InChI Key |
YHFMMUDKTHIESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


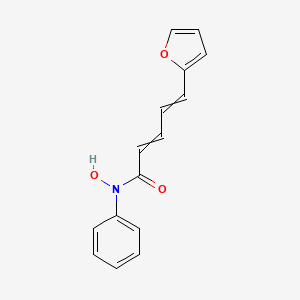
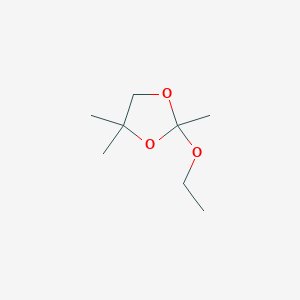

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
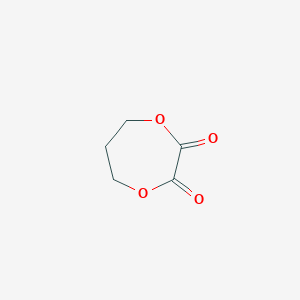
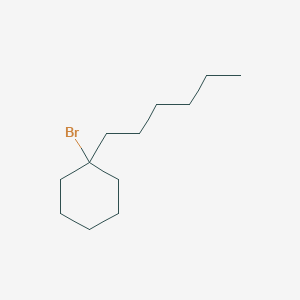
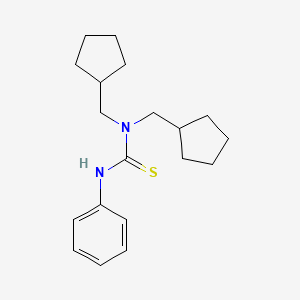
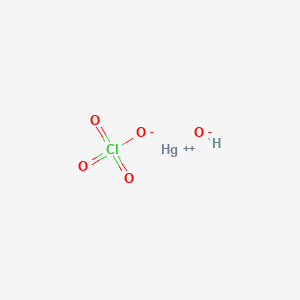
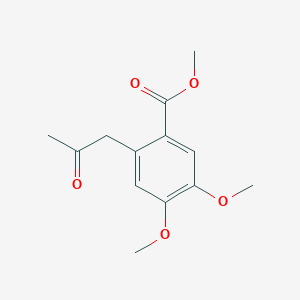
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
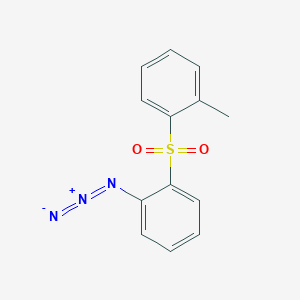
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
